tert-Butyl (2-{[2-amino-4-(morpholin-4-ylsulfonyl)phenyl]amino}ethyl)carbamate
Overview
Description
Scientific Research Applications
Synthesis and Intermediate Applications
Intermediate in Biologically Active Compounds : This compound is an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). A study demonstrated a rapid synthetic method for a related compound, highlighting its significance in pharmaceutical manufacturing (Zhao, Guo, Lan, & Xu, 2017).
Asymmetric Synthesis : The compound plays a role in asymmetric synthesis processes. For example, related tert-butyl carbamates have been used in the synthesis of N‐tert‐Butoxycarbonyl α‐Amino Acids, crucial for the production of enantiomerically pure compounds (Williams et al., 2003).
Mannich Reaction : It's used in the asymmetric Mannich reaction to produce chiral amino carbonyl compounds, indicating its utility in creating complex molecular structures (Yang, Pan, & List, 2009).
Protective Group Applications
Protective Group in Synthesis : The compound is used as a protective group in various synthetic routes, enabling the formation of complex molecules while protecting functional groups from undesired reactions (Li et al., 2006).
Deprotection and Acylation : It's involved in the selective deprotection and acylation processes, highlighting its versatility in synthetic chemistry (Pak & Hesse, 1998).
Other Applications
Pharmaceutical Synthesis : The compound and its derivatives are integral in the synthesis of pharmaceutical agents, showcasing its application in medicinal chemistry (Doraswamy & Ramana, 2013).
Crystallographic Studies : It has been used in crystallographic studies, indicating its importance in understanding molecular structures and interactions (Kant, Singh, & Agarwal, 2015).
Properties
IUPAC Name |
tert-butyl N-[2-(2-amino-4-morpholin-4-ylsulfonylanilino)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O5S/c1-17(2,3)26-16(22)20-7-6-19-15-5-4-13(12-14(15)18)27(23,24)21-8-10-25-11-9-21/h4-5,12,19H,6-11,18H2,1-3H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHLRHJUAUWHES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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